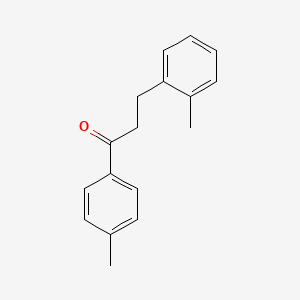
4'-Methyl-3-(2-methylphenyl)propiophenone
描述
“4’-Methyl-3-(2-methylphenyl)propiophenone” is a chemical compound with the CAS Number: 898789-10-1 . It has a molecular weight of 238.33 and its IUPAC name is 3-(2-methylphenyl)-1-(4-methylphenyl)-1-propanone . It is used as a chemical reagent in electrocarboxylation reactions . It has been reported to be used in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants .
Synthesis Analysis
The synthesis of “4’-Methyl-3-(2-methylphenyl)propiophenone” can be achieved through various methods. One common approach involves the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “4’-Methyl-3-(2-methylphenyl)propiophenone” consists of a polar carbonyl (C=O) bond and a non-polar benzene ring . The entire molecule is relatively polar, but also has a certain degree of non-polarity .Chemical Reactions Analysis
“4’-Methyl-3-(2-methylphenyl)propiophenone” is used as a building block to synthesize various compounds . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate .Physical And Chemical Properties Analysis
The molecule of “4’-Methyl-3-(2-methylphenyl)propiophenone” contains a polar carbonyl (C=O) bond and a non-polar benzene ring . Therefore, it can be soluble in both non-polar and polar solvents .科学研究应用
Pharmaceutical Intermediates
4’-Methyl-3-(2-methylphenyl)propiophenone: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ketonic group is reactive, making it a fundamental precursor for complex molecules . For instance, it’s an intermediate for the drug Naomanin , which has therapeutic applications .
Organic Synthesis Material
This compound serves as a versatile material in organic synthesis. It can undergo various chemical reactions due to its aromatic ketone structure, aiding in the creation of diverse organic compounds .
Electrocarboxylation Reactions
In electrocarboxylation, 4’-Methyl-3-(2-methylphenyl)propiophenone acts as a chemical reagent. This process is crucial for introducing carboxyl groups into organic molecules, which can lead to the development of new materials and chemicals .
Analytical Applications
Due to its specific chemical structure, this compound can be used in analytical chemistry as a standard or reference material for calibrating instruments or developing new analytical methods .
Specialty Chemicals
The compound finds applications in the production of specialty chemicals where its specific properties, like the ability to undergo controlled reactions, are required .
Antibacterial Agents
Research suggests potential antibacterial applications for 4’-Methyl-3-(2-methylphenyl)propiophenone . Its structure allows it to interact with bacterial cell components, possibly inhibiting growth or destroying bacteria .
Polymerization Initiator
It is used as a photo radical polymerization initiator. This application is significant in the field of polymer chemistry, where it helps in initiating the polymerization process to create polymers with specific properties .
Catalyst Synthesis
4’-Methyl-3-(2-methylphenyl)propiophenone: can be used to synthesize catalysts like cobaloxime/organocobaloxime complexes. These catalysts are efficient in synthesizing cyclic carbonates, which have industrial and environmental significance .
未来方向
“4’-Methyl-3-(2-methylphenyl)propiophenone” can be used as a building block to synthesize various compounds . It is an intermediate of the drug Naomanin and can be used as an organic synthesis intermediate and a pharmaceutical intermediate . Therefore, it has potential applications in the pharmaceutical industry and organic synthesis.
Relevant Papers The relevant papers retrieved provide information about the synthesis, applications, and physico-chemical properties of "4’-Methyl-3-(2-methylphenyl)propiophenone" .
属性
IUPAC Name |
3-(2-methylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKGQZRKKYCKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644004 | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-10-1 | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



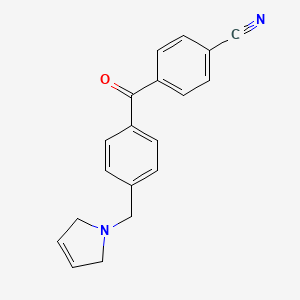
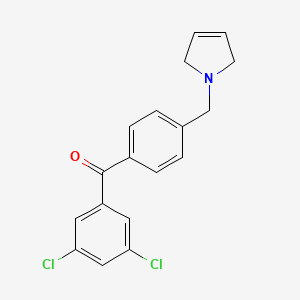


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613092.png)
![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-5-fluorobenzophenone](/img/structure/B1613093.png)
![3-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613095.png)
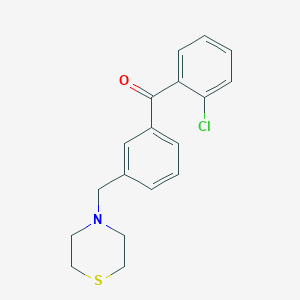
![Ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613099.png)

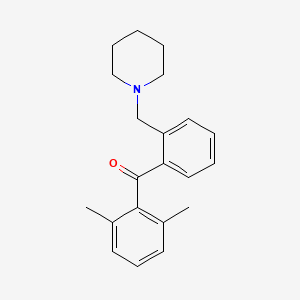
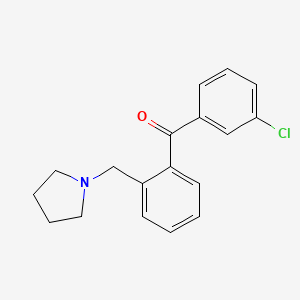

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-thiomethyl benzophenone](/img/structure/B1613107.png)